Diglyme-d6
Description
Contextual Significance of Deuterated Solvents in Chemical Sciences
Deuterated solvents are compounds in which some or all of the hydrogen atoms (¹H) have been replaced by deuterium (B1214612) atoms (²H or D). This isotopic substitution significantly impacts the spectroscopic properties of the solvent, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the signal from deuterated solvents is shifted or effectively suppressed, allowing researchers to observe and analyze the signals from the non-deuterated analyte molecules without interference. fiveable.me This is crucial for elucidating the structure, purity, and reactions of chemical compounds. Deuterated solvents are essential for structural elucidation, understanding reaction mechanisms, and developing new materials in chemical research. dataintelo.com They are widely used in organic chemistry, biochemistry, and other fields that rely on NMR for molecular characterization. fiveable.me
Overview of Glyme Ethers and Their Expanding Roles in Chemical Applications
Glyme ethers, also known as glycol diethers, are a class of saturated non-cyclic polyethers. They are characterized by the general structure R¹O(CH₂CH₂)nOR², where R¹ and R² are typically alkyl groups and 'n' indicates the number of repeating ethylene (B1197577) oxide units. Diglyme (B29089), specifically, is diethylene glycol dimethyl ether, with n=2, and methyl groups as R¹ and R². metoree.comwikipedia.org Glymes are generally polar aprotic solvents with good chemical and thermal stability. nih.gov They possess both hydrophilic and hydrophobic characteristics and can solvate alkali cations, making them versatile solvents in various laboratory and industrial applications, including organic synthesis, electrochemistry, and materials science. rsc.org Their ability to chelate metal cations can enhance reaction rates, particularly in reactions involving organometallic reagents. metoree.comwikipedia.org
Fundamental Importance of Isotopic Labeling in Mechanistic and Structural Investigations
Isotopic labeling involves incorporating isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into specific positions within a molecule. synmr.in This technique is fundamental for tracking the movement of atoms, monitoring reaction pathways, and studying the behavior of complex systems with high precision. synmr.in In mechanistic studies, isotopic labeling can provide insights into reaction steps, intermediates, and stereochemistry by monitoring the fate of the labeled atoms. synmr.innih.gov Combined with analytical techniques such as mass spectrometry and NMR spectroscopy, isotopic labeling allows for the rapid acquisition and interpretation of data in studies ranging from drug metabolism to biosynthetic pathways. nih.govbeilstein-journals.org Deuteration, in particular, can be used to investigate kinetic isotope effects, which provide valuable information about the transition states of chemical reactions. researchgate.netsnnu.edu.cn
Diglyme-d6: Properties and Applications
This compound is a specialized deuterated solvent where the six hydrogen atoms of the two methyl groups in diglyme are replaced by deuterium atoms. This results in the molecular formula C₆H₈D₆O₃. scbt.comcymitquimica.comlgcstandards.com The unlabeled form of diglyme has the CAS Number 111-96-6, while this compound has the CAS Number 1189942-73-1. scbt.comlgcstandards.com Its molecular weight is approximately 140.21 g/mol , reflecting the mass contribution of the deuterium atoms compared to the 134.18 g/mol of unlabeled diglyme. metoree.comscbt.comcymitquimica.comlgcstandards.com
As a deuterated solvent, a primary application of this compound is in NMR spectroscopy, particularly for analyzing compounds soluble in glyme ethers. chemneo.com The deuterium labeling minimizes or eliminates the ¹H NMR signals from the solvent, allowing for clearer observation of the signals from the analyte. fiveable.me This is especially useful when studying reactions or compounds in a diglyme environment.
This compound also serves as a reaction medium in chemical synthesis, particularly for reactions involving Grignard reagents and similar syntheses, leveraging the solvating properties of the glyme structure while providing a deuterated environment for potential mechanistic studies or when subsequent analysis by NMR is planned. scbt.comcymitquimica.com The ability of glymes to chelate metal cations is beneficial in such reactions. metoree.comwikipedia.org
Research findings highlight the utility of deuterated glymes in specific applications, such as electrolytes for batteries. For instance, studies have characterized the solvation structure of salts like NaPF₆ in diglyme, using techniques like neutron scattering, which can be facilitated by deuteration. qmul.ac.ukscispace.com These studies investigate how glyme molecules solvate metal ions, forming complexes like Na⁺(diglyme)₂, which are relevant to battery performance. qmul.ac.uk
While specific detailed research findings focusing solely on this compound properties like boiling point or melting point in isolation are less commonly reported compared to its application as a solvent, its behavior is understood in the context of its unlabeled analog, diglyme. Unlabeled diglyme is a clear, colorless liquid with a melting point of -68°C and a boiling point of 162°C. metoree.com It is miscible with water and various organic solvents. metoree.comwho.int The deuteration is primarily for spectroscopic or isotopic tracing purposes and is not expected to drastically alter these bulk physical properties, although subtle differences may exist.
Data regarding residual proton signals in this compound when used as an NMR solvent are critical for its practical application. These residual peaks arise from incomplete deuteration or absorbed water. While specific data for this compound residual peaks were not extensively detailed in the search results, general tables for common deuterated solvents indicate that residual proton signals from the solvent or impurities like water are expected and their chemical shifts are documented for various deuterated solvents, including diglyme in some contexts. paulussegroup.comcarlroth.comnmrs.io For example, residual proton signals for unlabeled diglyme in different deuterated solvents have been reported, providing a reference point for understanding where residual peaks might appear in this compound itself. paulussegroup.comnmrs.io
Interactive Table: Residual ¹H NMR Chemical Shifts (Example based on similar deuterated solvents)
| Solvent | Residual ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone-d6 (B32918) | 2.05 | Quintet |
| DMSO-d6 | 2.50 | Quintet |
| Chloroform-d | 7.26 | Singlet |
| This compound | Likely multiplets around 3.3-3.7 ppm (CH₂) | Multiplet |
| Likely singlet around 3.2-3.4 ppm (OCH₃) | Singlet |
Note: The values for this compound are indicative based on the chemical shifts of unlabeled diglyme and typical residual proton patterns in deuterated solvents. Precise values can vary depending on temperature and concentration. paulussegroup.comcarlroth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Rigorous Characterization of Diglyme D6
Spectroscopic and Chromatographic Techniques for Validation of Isotopic Purity and Molecular Integrity
Multinuclear NMR spectroscopy, particularly ¹H, ²H, and ¹³C NMR, is a primary tool for validating deuterium (B1214612) incorporation and determining the level of deuteration at specific sites within the molecule ansto.gov.au. ¹H NMR is crucial for monitoring residual proton signals, which provides a direct measure of the extent of deuteration . ²H NMR directly observes the deuterium nuclei, confirming their presence and location. ¹³C NMR can show changes in chemical shifts and coupling patterns due to the adjacent deuterium atoms.
Mass spectrometry (MS) is indispensable for verifying the molecular integrity of Diglyme-d6 and determining the isotopic abundance of different isotopologues ansto.gov.au. High-resolution MS can provide the exact mass of the deuterated compound, confirming the molecular formula (C₆H₈D₆O₃ for this compound) and distinguishing it from the unlabeled or partially deuterated species cymitquimica.comscbt.comlgcstandards.comlgcstandards.com. LC-MS is also utilized for the analysis of deuterated compounds, offering separation capabilities coupled with mass analysis resolvemass.caansto.gov.aucdc.gov.
Chromatographic techniques, such as Gas Chromatography (GC), are routinely used to assess the chemical purity of this compound lgcstandards.comlgcstandards.com. GC separates components based on their volatility and interaction with the stationary phase, allowing for the detection and quantification of impurities. Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power for complex mixtures researchgate.net. GC can also be employed as a technique for achieving H/D exchange for compounds with exchangeable hydrogens mcmaster.ca.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Deuterium substitution causes shifts in vibrational frequencies compared to the hydrogen analog due to the mass difference. These spectroscopic techniques can be used to study the conformational states of glymes and confirm the presence of C-D bonds ansto.gov.auacs.orgnih.gov. For example, studies on deuterated diglyme (B29089) have used IR and Raman spectra in conjunction with computational methods to analyze conformational states acs.org.
While primarily used for thermal characterization of unlabeled Diglyme, techniques like photopyroelectric spectroscopy can provide additional physical property data researchtrends.net.
Strategies for Optimizing Deuterium Incorporation and Enrichment
Optimizing deuterium incorporation and enrichment in the synthesis of this compound involves carefully controlling reaction parameters to maximize the replacement of hydrogen with deuterium and minimize the formation of undesired side products or isotopologues with lower deuterium content.
Key strategies include the selection of appropriate deuteration reagents and solvents. Using highly enriched deuterated sources, such as D₂O or deuterated organic solvents (e.g., diglyme-d0), is crucial to minimize isotopic dilution rsc.orggoogle.com. The stoichiometry of the deuterating agent relative to the substrate can significantly impact the level of deuterium incorporation rsc.org.
Reaction conditions such as temperature, pressure (particularly in hydrothermal H/D exchange reactions), reaction time, and catalyst choice play vital roles in the efficiency and selectivity of deuterium incorporation mdpi.comnih.gov. For instance, specific temperature ranges (e.g., 80-100°C) have been found to be optimal for certain metal-mediated halogen-deuterium exchange reactions, preventing proton contamination from solvents . Catalyst selection is critical in catalyzed deuteration reactions, influencing both the rate and regioselectivity of deuterium incorporation mdpi.comnih.gov.
Controlling the reaction mechanism is also a key optimization strategy. Understanding the intermediates and transition states involved in the deuteration process allows for the rational design of reaction conditions that favor deuterium incorporation at desired positions rsc.org. For example, in the deuterolysis of (α-alkoxyalkyl)phosphonium salts, the proposed mechanism involves ylide formation and subsequent addition of D₂O, leading to deuterium incorporation rsc.org.
Purification techniques are essential for obtaining highly enriched this compound. After the deuteration reaction, chromatographic methods like flash chromatography or preparative HPLC may be used to separate the desired deuterated product from unreacted starting material, partially deuterated species, and other impurities ansto.gov.au. Careful handling and storage of deuterated compounds at appropriate temperatures (e.g., +4°C) can also help maintain their isotopic purity and minimize degradation lgcstandards.comlgcstandards.com.
Advanced Spectroscopic Applications of Diglyme D6 in Chemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy with Diglyme-d6
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Deuterated solvents are essential in ¹H NMR to prevent the overwhelming signal from the solvent's protons from obscuring the signals of the analyte. This compound serves this purpose effectively, offering a clear window for observing the proton resonances of the dissolved substance. labinsights.nl
Facilitation of Proton Signal Minimization in ¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the presence of protons in the solvent molecules generates large signals that can overlap with and mask the signals from the sample being analyzed. Deuteration replaces these protons with deuterium (B1214612) nuclei, which are NMR-active but resonate at a different frequency than protons, effectively making the solvent "invisible" in the ¹H NMR spectrum. This compound, with its high degree of deuteration, minimizes these residual proton signals, allowing for clearer and more interpretable spectra of proton-containing analytes. labinsights.nlchemneo.com The residual proton signals in deuterated solvents arise from incomplete deuteration, where a small percentage of solvent molecules still contain one or more protons. epfl.ch The chemical shift of the residual proton signal for diglyme (B29089) in deuterated solvents can vary depending on the specific deuterated solvent used and experimental conditions like temperature and concentration. nmrs.io
Structural Elucidation of Complex Organic and Organometallic Species
This compound is employed as a solvent for the structural elucidation of complex organic and organometallic compounds using NMR spectroscopy. By minimizing solvent-based proton signals, it facilitates the analysis of the complete set of proton resonances from the analyte. This is particularly important for complex molecules where overlapping signals can make spectral interpretation challenging. Various 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, can be performed in this compound to establish connectivity and spatial relationships between atoms, aiding in the full structural characterization of novel or complex species. nih.govlibretexts.orgluke.fi
Investigation of Molecular Conformations and Dynamic Processes in Solution
NMR spectroscopy in this compound can provide insights into the conformational preferences and dynamic processes of molecules in solution. Molecular dynamics, such as rotations around bonds or conformational changes, can affect the observed NMR signals, leading to peak broadening or splitting at different temperatures. By studying these spectral changes as a function of temperature, researchers can determine activation energies and thermodynamics of these dynamic processes. mdpi.com The clear spectra obtained in this compound, free from significant solvent interference, are essential for accurately analyzing these subtle spectral changes related to molecular motion.
Comparative Spectroscopic Studies with Alternative Deuterated Media
Comparative NMR studies using different deuterated solvents, including this compound, can provide valuable information about solvent-solute interactions and their influence on molecular structure and dynamics. iop.org The choice of solvent can affect chemical shifts, coupling constants, and relaxation times, providing insights into how the solvent environment interacts with the analyte. Comparing the NMR data of a compound in this compound with its spectra in other deuterated solvents like DMSO-d6, CDCl3, or C6D6 can help differentiate between intrinsic molecular properties and solvent-induced effects. labinsights.nlpaulussegroup.com Such comparative studies are crucial for a comprehensive understanding of molecular behavior in different chemical environments.
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. While this compound is primarily known for its NMR applications, its deuterated nature can also be advantageous in vibrational spectroscopy, particularly for studying specific interactions. researchgate.netsci-hub.ru
Mechanistic Investigations Enabled by Diglyme D6
Elucidation of Kinetic Isotope Effects (KIE)
Kinetic isotope effects are powerful probes for understanding the transition state structure and the nature of bond changes during a reaction. Substituting hydrogen with deuterium (B1214612) in a reactant or solvent can lead to measurable changes in reaction rates github.iobaranlab.orglibretexts.org. Diglyme-d6 serves as a deuterated solvent that can influence KIEs, either directly if it participates in the reaction, or indirectly through solvent effects on the transition state.
Impact of Deuterium Substitution on Reaction Rates and Activation Parameters
Deuterium substitution can affect reaction rates because the zero-point energy of a C-D bond is lower than that of a C-H bond github.ioprinceton.edubaranlab.org. This energy difference translates to a higher activation energy for reactions involving the breaking of a C-D bond compared to a C-H bond, leading to slower reaction rates in the deuterated system (a normal KIE, kH/kD > 1) github.ioprinceton.edubaranlab.org. Conversely, if a C-D bond is formed in the transition state, an inverse KIE (kH/kD < 1) might be observed github.io.
Deuterium substitution can also subtly alter activation parameters such as enthalpy and entropy of activation, further aiding in the characterization of the transition state .
Differentiation Between Primary and Secondary Kinetic Isotope Effects
Kinetic isotope effects are categorized as primary or secondary github.iobaranlab.orglibretexts.org. Primary KIEs occur when the isotopic substitution is at a site where a bond is directly broken or formed in the rate-determining step github.iolibretexts.org. Secondary KIEs, on the other hand, arise from isotopic substitution at a position adjacent to or remote from the reactive center, where the bond to the isotope is not broken or formed during the rate-determining step github.iolibretexts.org. These effects are typically smaller than primary KIEs and result from changes in vibrational modes (bending or stretching frequencies) in the transition state compared to the ground state github.io.
Using this compound as a solvent allows for the investigation of solvent-specific secondary KIEs. Changes in solvent-solute interactions or the solvent cage around the transition state due to deuterium substitution in this compound can influence the reaction rate, providing insights into the role of the solvent in the reaction mechanism libretexts.org.
Determination of Rate-Limiting Steps in Multistep Reaction Sequences
For instance, a mechanistic investigation into a potassium tert-butoxide catalyzed C-H silylation reaction utilized KIE studies to probe the mechanism. While the solvent used was not specified as this compound in this snippet, it illustrates how KIEs are applied to determine if a C-H bond cleavage is involved in the rate-limiting step caltech.edu. Similarly, KIE data from a competition reaction between benzene (B151609) and d6-benzene in an iridium-catalyzed C-H borylation indicated that C-H bond activation was the rate-limiting step umn.edu. These examples highlight the power of isotopic labeling, often facilitated by deuterated solvents like this compound, in pinpointing the bottleneck in a reaction sequence.
Insights into Reaction Pathways and Intermediate Stabilization
Role of this compound in Stabilizing Transient Reactive Species
Diglyme (B29089) is known for its ability to solvate metal cations and stabilize polar or charged species due to its ethereal oxygen atoms . This compound retains these solvation properties. The use of a deuterated solvent like this compound can be particularly useful for studying reactive intermediates that are short-lived in protic solvents or even in non-deuterated ethereal solvents due to potential H/D exchange or other reactions involving C-H bonds of the solvent. By using this compound, researchers can sometimes slow down decomposition pathways that involve solvent C-H bonds or use NMR spectroscopy in a deuterated environment to better observe and characterize transient species without interference from solvent proton signals . While direct examples of this compound uniquely stabilizing a specific intermediate compared to Diglyme are not explicitly detailed in the search results, the general principle of deuterated solvents aiding in the study of intermediates through reduced signal interference and potential subtle solvent effects is well-established in mechanistic chemistry.
Mechanistic Studies in Organometallic Catalysis
Organometallic catalysis often involves complex reaction mechanisms with multiple steps and elusive intermediates ndsu.eduacs.orgacademictree.org. This compound is utilized as a solvent in such studies, enabling the application of techniques like NMR spectroscopy to monitor the reaction progress and identify intermediates. The deuterated nature of the solvent simplifies the 1H NMR spectra, allowing for clearer observation of signals from the organic and organometallic species involved .
Mechanistic investigations in organometallic catalysis frequently employ isotopic labeling to understand bond activation, migratory insertion, and reductive elimination steps ndsu.eduacademictree.org. Using this compound as the reaction medium allows for the study of KIEs associated with C-H bond activation events, either on the substrate or potentially on the ligand or even the solvent itself in some cases. For example, studies on iridium-catalyzed reactions have utilized deuterated solvents to investigate C-H activation steps umn.edu. While not specifically mentioning this compound, the principle is applicable when this compound is used as the solvent. The ability of this compound to solvate metal complexes and potentially influence their reactivity and the stability of intermediates makes it a relevant solvent choice for these detailed mechanistic probes in organometallic chemistry researchgate.net.
The combination of KIE studies in this compound and spectroscopic techniques like NMR in the deuterated solvent provides a powerful approach to unraveling the intricate mechanisms of organometallic catalyzed reactions.
Analysis of Decomposition Pathways of Solvated Metal Complexes
Deuterated solvents like this compound can be employed in the study of the thermal decomposition pathways of solvated metal complexes. By using a deuterated solvent, researchers can utilize ¹H NMR spectroscopy to monitor changes in the ligand environment and identify decomposition products without signal overlap from the solvent ajol.infoekb.eg. This is particularly useful for complexes where the decomposition involves changes to organic ligands or the release of organic byproducts.
Studies on the thermal decomposition of rare earth tris(alkyl) complexes, for instance, have utilized deuterated solvents (though the specific use of this compound for this purpose was not explicitly detailed in the search results, diglyme itself was used as a solvent for these complexes). These studies aim to understand the factors affecting complex stability and the mechanisms of decomposition, such as γ-H elimination, which can lead to the formation of metallacycles researchgate.netrsc.org. The use of deuterated analogues of the ligands or solvents in such studies, including potentially this compound, would allow for tracking hydrogen/deuterium migration and identifying the specific bonds being broken and formed during the decomposition process via NMR spectroscopy rsc.org.
For example, in studies of rare earth neosilyl solvates, diglyme has been used as a coordinating solvent. The thermal instability of these complexes and their decomposition mechanisms, such as γ-CH activation, have been investigated using techniques including ¹H NMR on deuterated isotopomers researchgate.netrsc.org. The emergence of specific NMR signals, like a 1:1:1 triplet resonance assigned to SiMe₃(CH₂D), indicates thermal decomposition via γ-CH activation rsc.org. While these specific studies mention deuterated ligands or benzene-d6 (B120219) as the NMR solvent, the principle applies to the use of this compound when it is the solvating ligand or reaction medium undergoing investigation or requiring a transparent NMR window.
Another area where deuterated solvents are crucial is in the study of coordination complexes and their dynamics in solution using Variable-Temperature (VT) NMR. This technique allows for the observation of fluxional behaviors, such as the coordination-decoordination equilibrium of ligand fragments acs.org. While specific examples using this compound for metal complex decomposition pathways were not prominently found, the general methodology of using deuterated solvents for NMR-based mechanistic studies of metal complexes is well-established acs.org. The thermal decomposition of metal alkyls, key intermediates in many transition metal-catalyzed processes, is a subject where understanding decomposition mechanisms through techniques like deuterium kinetic isotope effects is vital harvard.edu.
Detailed Mechanistic Studies of Organic Transformations (e.g., Acylation)
This compound can play a role in elucidating the mechanisms of organic transformations, particularly through kinetic isotope effect (KIE) studies and NMR monitoring. Acylation reactions, which involve the introduction of an acyl group, are one class of transformations where such mechanistic details are crucial jk-sci.com.
One study investigated the acylation mechanisms of dimethyl sulfoxide (B87167) (DMSO) and [D6]DMSO with di-tert-butylketene in diglyme. Although the deuteration was on DMSO, the use of diglyme as the solvent in this mechanistic investigation highlights the potential for using this compound as the solvent to avoid solvent signals in ¹H NMR or to study solvent involvement in the mechanism researchgate.net. The study used kinetic H/D isotope effects (KIE) to determine the rate-determining step. A small KIE (kH/kD = 1.26) at 150 °C indicated that the cleavage of C-H/C-D bonds in DMSO did not occur in the highest free enthalpy transition state, suggesting that earlier, isotope-independent steps (like the addition of DMSO to the ketene) were rate-determining researchgate.net. Deuterium labeling was quantified using ¹H and ¹³C NMR integrations of deuterium-shifted signals researchgate.net. This exemplifies how deuterated compounds, including potentially this compound if it were involved in the mechanism or used as a probe, combined with NMR and KIEs, provide detailed mechanistic insights.
While the direct application of this compound in the mechanistic study of acylation pathways was not extensively detailed in the search results, the general principles of using deuterated solvents for KIE studies and NMR analysis in organic reaction mechanism investigations are widely applicable msu.edu. Deuterium labeling is a common technique to probe reaction mechanisms by observing how deuterium is incorporated into products or intermediates, or by measuring the effect of deuterium substitution on reaction rates msu.edu.
The study of acylation mechanisms often involves identifying intermediates and transition states, which can be facilitated by spectroscopic methods in appropriate solvents utrgv.edu. The use of a deuterated solvent like this compound would provide a "transparent" window in the ¹H NMR spectrum, allowing for clearer observation and characterization of proton-containing species involved in the reaction mechanism.
Advanced Applications of Diglyme D6 in Synthetic Chemistry
Utilization in Organometallic Synthesis and Catalysis
Diglyme-d6, like its non-deuterated counterpart, plays a significant role in organometallic chemistry due to its solvating properties and ability to coordinate metal species. metoree.comshaktichemicals.orgneuchem.comatamanchemicals.com
Promotion of Reaction Rates via Chelation and Alkali Metal Ion Coordination
Diglyme (B29089) exhibits a chelating ability towards metal cations, which can enhance reaction rates. metoree.comatamanchemicals.comwikipedia.orgchemeurope.com This chelation helps to activate anionic species by coordinating to the counterion, effectively "leaving" the anion more reactive. wikipedia.orgchemeurope.com This property is particularly relevant in reactions involving alkali metal reagents, where diglyme's resistance to strong bases at high temperatures is also beneficial. wikipedia.org The coordination of glymes to alkali metal cations has been studied, showing varying coordination numbers depending on the glyme and temperature. nih.gov
Applications in Metal Hydride Reduction Methodologies
Metal hydride reductions, commonly employing reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are important transformations in organic synthesis for converting carbonyl compounds to alcohols. libretexts.orguop.edu.pk Diglyme is utilized as a solvent in some of these reductions, contributing to enhanced reaction rates. atamanchemicals.comwikipedia.orgchemeurope.com While information specifically on this compound in these reductions is limited in the search results, the general principles of solvent effects and chelation by the glyme structure would apply. The deuterated version could be used in mechanistic studies involving isotopic labeling to trace hydride transfer pathways.
Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for forming carbon-carbon bonds. rsc.org While common solvents for these reactions include ethers like THF or dioxane, and polar aprotic solvents like DMF or NMP, diglyme has also been explored as a solvent. organic-chemistry.org Some studies involving palladium-catalyzed reactions mention the use of deuterated solvents like benzene-d6 (B120219) or acetone-d6 (B32918) for NMR studies mit.edutdl.org, suggesting that this compound could similarly be employed to investigate reaction intermediates or kinetics in palladium-catalyzed cross-coupling reactions without solvent signal interference. The Stille reaction, for instance, involves the coupling of organostannanes with organic electrophiles catalyzed by palladium. wiley-vch.de
Function in Polymer Synthesis and Investigation of Polymerization Mechanisms
Diglyme, and potentially this compound, finds application in polymer synthesis, particularly in reactions involving metal-mediated processes or those requiring a high-boiling-point solvent. shaktichemicals.orgnih.govwho.int
Influence on Polymer Yields and Resulting Material Properties
The choice of solvent in polymerization reactions can significantly impact the polymer yield, molecular weight, and ultimately, the material properties. tandfonline.comuc.edu Studies on the synthesis of hyperbranched polyglycerols, for example, have shown that using diglyme as an emulsifying agent can lead to broader molecular weight distributions compared to other solvents like dioxane, although high molecular weights can still be achieved. uc.edu Diglyme has also been used as a solvent component in the development of gel polymer electrolytes for energy storage devices, where the polymer matrix is synthesized via polymerization. nih.gov The deuterated version, this compound, could be used in spectroscopic studies (e.g., NMR) to monitor monomer conversion, study the kinetics of polymerization, or investigate the structure and dynamics of the resulting polymer in solution, providing insights into how the solvent influences the polymerization mechanism and polymer properties. uc.edu
Polymer Synthesis Solvent Effects
| Polymer Type | Solvent(s) Used | Observed Effect on Polymer Properties | Source |
| Hydroxypolyamides | Diglyme, THF, DMSO | Favorable for polymer yields; low solution viscosities. | researchgate.net |
| Hyperbranched Polyglycerols | Diglyme, Dioxane | Diglyme led to broader molecular weight distributions than dioxane. | uc.edu |
| Methacrylate-based polymers | Diglyme (in electrolyte) | Used in gel polymer electrolytes; influences ionic conductivity. | nih.gov |
Enabling Cryogenic Reaction Environments for Suppressed Side Reactions
Conducting chemical reactions at cryogenic temperatures is a strategy often employed to enhance selectivity and suppress undesired side reactions by lowering the kinetic energy of the reacting species. Solvents used in cryogenic reactions must remain liquid at very low temperatures. Diglyme (unlabeled) has a low melting point of -68 °C, making it potentially suitable for low-temperature applications. haihangchem.comechemi.com
While the concept of using cryogenic temperatures to suppress side reactions in certain synthetic transformations, such as arylation reactions, is documented chemicalbook.com, and deuterated solvents like DMSO-d6 are used in studies at various temperatures including potentially low ones for NMR analysis chemicalbook.comrsc.org, the provided search results did not offer specific detailed research findings on the direct use of this compound for enabling cryogenic reaction environments with the explicit aim of suppressing side reactions. The searches did not provide data or discussions specifically linking the deuterated nature of this compound to advantages in suppressing side reactions at low temperatures compared to its non-deuterated counterpart or other cryogenic solvents.
Electrochemical Research and Energy Storage Applications of Diglyme D6
Electrolyte Solvent in Advanced Battery Technologies
Diglyme (B29089) has garnered significant attention as an electrolyte solvent in advanced battery technologies due to its favorable properties, including good complexation ability with alkali metal ions, high electrochemical stability, good transport characteristics, low volatility, and enhanced safety compared to some conventional solvents acs.orgfigshare.com. Its chelating ability, forming complexes with metal cations, is a key feature influencing electrolyte performance osti.gov.
Specific Focus on Sodium-Ion Battery Systems
Diglyme-based electrolytes have been extensively investigated for their application in Sodium-Ion Batteries (SIBs) acs.orgfigshare.comresearchgate.netcsic.eschalmers.sersc.orgchalmers.seacs.orgresearchgate.netacs.org. SIBs are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. Diglyme electrolytes have been tested with various electrode materials relevant to SIBs, including hard carbon (HC), Na₃V₂(PO₄)₃ (NVP), and Na₃V₂(PO₄)₂F₃ (NVPF) researchgate.netcsic.eschalmers.sechalmers.se.
Research indicates that Diglyme-based electrolytes can exhibit ionic conductivity comparable to carbonate-based electrolytes csic.eschalmers.se. For instance, a 1 M NaPF₆ in Diglyme electrolyte showed a room-temperature ionic conductivity of approximately 1.12 × 10⁻³ S cm⁻¹ when incorporated into a gel polymer electrolyte acs.org.
Characterization of Alkali Metal Salt Solvation Structures
Understanding the solvation structure of alkali metal salts in Diglyme is crucial for optimizing electrolyte performance. Studies utilizing techniques such as neutron total scattering, empirical potential structure refinement, FTIR, and NMR, including those potentially employing Diglyme-d6 for enhanced signal clarity, have provided detailed insights scispace.comqmul.ac.ukacs.orgcore.ac.ukresearchgate.netdiva-portal.orgresearchgate.net.
Neutron diffraction studies on a 1 M NaPF₆ solution in Diglyme revealed that a significant proportion of sodium ions (around 82%) are coordinated with two Diglyme molecules, forming stable Na⁺(diglyme)₂ complexes scispace.comcore.ac.ukresearchgate.net. This specific coordination structure is considered essential for enabling the co-intercalation of sodium ions into graphite (B72142) core.ac.ukresearchgate.net. The remaining sodium ions form various contact ion pairs scispace.comcore.ac.uk. FTIR and computational studies have further explored ion pairing and solvation as a function of salt concentration, showing a transition from solvent-separated ion pairs to contact ion pairs and even ion aggregates at higher concentrations researchgate.netdiva-portal.org.
Impact of Ion Solvation on Electrochemical Performance
The solvation structure directly impacts the electrochemical performance of Diglyme-based electrolytes in SIBs. The formation of stable Na⁺(diglyme)₂ complexes facilitates the reversible intercalation of sodium ions into graphite, a process not readily achievable with conventional carbonate electrolytes core.ac.ukresearchgate.net. This co-intercalation mechanism is key to utilizing graphite as a viable anode material in SIBs osti.govresearchgate.netfrontiersin.orgnanoge.orgnih.govarxiv.org.
The extent of ion pairing and aggregation, influenced by salt concentration and solvation, affects electrolyte properties such as ionic conductivity and viscosity researchgate.netdiva-portal.org. Optimized solvation structures and minimized ion aggregation contribute to improved ion transport and electrochemical performance researchgate.net.
Investigation of Solid Electrolyte Interphase (SEI) Formation and Stability
The formation and stability of the Solid Electrolyte Interphase (SEI) layer on the anode surface are critical for the long-term cycling performance and safety of SIBs. The nature of the electrolyte significantly influences the composition and properties of the SEI.
In Diglyme-based electrolytes, the SEI formation on hard carbon anodes has been a subject of investigation, with some studies suggesting the formation of a thin and homogeneous NaF-rich SEI layer resulting from the decomposition of NaPF₆ salt researchgate.netresearchgate.net. This inorganic-rich layer is considered beneficial for inhibiting dendritic growth and limiting further electrolyte decomposition rsc.orgresearchgate.net. However, research findings on SEI formation in Diglyme with hard carbon are not entirely consistent, with some studies reporting issues like rapid capacity fading potentially linked to an unstable SEI or even the absence of a stable SEI layer researchgate.netacs.orgmdpi.comresearchgate.net. The differences in observed SEI behavior can depend on factors such as salt type, concentration, and electrode material characteristics researchgate.netchalmers.seresearchgate.netmdpi.com.
Study of Ion Co-intercalation Processes in Graphite Electrodes
A significant advantage of using Diglyme as an electrolyte solvent in SIBs is its ability to facilitate the co-intercalation of solvated sodium ions into the interlayer space of graphite osti.govcore.ac.ukresearchgate.netfrontiersin.orgnanoge.orgnih.govarxiv.org. This process leads to the formation of ternary Graphite Intercalation Compounds (GICs), overcoming the thermodynamic limitations that prevent the formation of stable binary Na-graphite compounds with conventional electrolytes nih.gov.
Studies have identified the co-intercalated species as Na⁺ ions solvated by Diglyme molecules, forming compounds with estimated stoichiometries like Na(diglyme)C₂₁ or Na(diglyme)₂C₂₀ osti.govfrontiersin.orgnih.govarxiv.org. This co-intercalation mechanism enables graphite to function as a reversible anode in SIBs, exhibiting reversible capacities of around 100-150 mAh g⁻¹ and good cycling stability frontiersin.orgnih.gov. Techniques such as ex-situ XRD, FTIR, EDX, and ab initio calculations have been employed to characterize the structure of these ternary GICs and understand the co-intercalation process frontiersin.orgarxiv.org. Ab initio calculations suggest that the Na(diglyme)₂C₂₁ compound has a low intercalation energy and that the solvated Na(diglyme)₂ ion diffuses rapidly within the graphite layers arxiv.org.
Here is a summary of representative research findings on the electrochemical performance of Diglyme-based electrolytes in SIBs with different electrode materials:
| Anode Material | Cathode Material | Electrolyte Composition | Key Performance Metrics | Source |
| Hard Carbon | Na₀.₇CoO₂ | 1M NaTFSI in Diglyme | First discharge capacity: ~91.76 mAh g⁻¹ (0.05C) | acs.orgfigshare.com |
| Hard Carbon | NVPF | 1M NaPF₆ in Diglyme | Rapid capacity fading, high initial irreversibility (30%) | chalmers.sechalmers.se |
| NVP | NVP | 1M NaPF₆ in Diglyme | Outstanding capacity retention, low initial irreversibility | chalmers.sechalmers.se |
| Graphite | Not specified | NaOTf in Diglyme | Reversible capacity: ≈100 mAh g⁻¹, CE: ≈99.87% | frontiersin.orgnih.gov |
| Graphite | Not specified | DEGDME (Diglyme) | Reversible capacity: ≈150 mAh g⁻¹, stable cycling > 2500 cycles | frontiersin.org |
Development and Characterization of Diglyme-based Gel Polymer Electrolytes
Gel Polymer Electrolytes (GPEs) offer potential advantages over liquid electrolytes in terms of safety and flexibility. Diglyme has been utilized in the development of GPEs for Na-based energy storage devices acs.orgfigshare.comnih.govresearchgate.netresearchgate.net. These GPEs are typically fabricated by incorporating a Diglyme-based liquid electrolyte, often in the form of a solvate ionic liquid (SIL) formed by dissolving a high concentration of a sodium salt in Diglyme, into a polymer matrix acs.orgfigshare.comnih.govresearchgate.net. Examples of polymer matrices include poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) and methacrylate-based polymers acs.orgfigshare.comnih.govresearchgate.net.
Characterization of Diglyme-based GPEs includes evaluating their ionic conductivity, electrochemical stability window, and mechanical properties acs.orgfigshare.comnih.govresearchgate.net. A Diglyme-based GPE containing NaTFSI immobilized in PVdF-HFP exhibited a room-temperature ionic conductivity of approximately 1.12 × 10⁻³ S cm⁻¹, a wide electrochemical stability window of ~5.2 V versus Na/Na⁺, and thermal stability up to ~100 °C acs.orgfigshare.com. Another newly developed methacrylate-based Diglyme GPE showed even higher ionic conductivity (2.3 mS cm⁻¹ at 20 °C) and a broad electrochemical stability (>5.0 V) nih.govresearchgate.net. These GPEs have demonstrated promising performance when tested in various Na-based cell configurations, including Na-ion capacitors, sodium-metal batteries, and SIBs, with performance comparable to systems using liquid electrolytes nih.govresearchgate.net. The development of Diglyme-based GPEs represents a promising strategy for the realization of advanced, potentially safer, Na-based energy storage devices nih.govresearchgate.net.
Here is a table summarizing characteristics of some Diglyme-based Gel Polymer Electrolytes:
| Polymer Matrix | Sodium Salt | Ionic Conductivity (at 20-25 °C) | Electrochemical Stability Window (vs Na/Na⁺) | Thermal Stability | Source |
| PVdF-HFP | NaTFSI | ~1.12 × 10⁻³ S cm⁻¹ | ~5.2 V | Up to ~100 °C | acs.orgfigshare.com |
| Methacrylate-based polymer | Not specified | 2.3 mS cm⁻¹ | >5.0 V | Not specified | nih.govresearchgate.net |
Electrochemical Deposition of Metallic Coatings (e.g., Aluminum)
Diglyme (bis(2-methoxyethyl) ether), the non-deuterated analog of this compound, has been investigated as a solvent in electrolytes for the electrochemical deposition of metallic coatings, particularly aluminum. Research into concentrated aluminum chloride (AlCl₃) - diglyme electrolytes has demonstrated their efficacy in producing hard and corrosion-resistant aluminum electrodeposited films. uni.lu
Studies have shown that the molar ratio of AlCl₃ to diglyme significantly impacts the characteristics of the deposited aluminum films. For instance, an electrolyte with an AlCl₃/diglyme molar ratio of 0.4 yielded aluminum electrodeposits with a void-free microstructure composed of spherical particles. This contrasts sharply with the flake-like morphologies and micro-voids observed at lower molar ratios. uni.lu The absence of significant amounts of neutral complexes in the electrolyte with a 0.4 molar ratio contributes to a relatively high conductivity, even at high concentration and viscosity. uni.lu
Detailed measurements of aluminum deposits obtained from a concentrated AlCl₃-diglyme electrolyte (0.4 molar ratio) with over 99% purity revealed a nanohardness of 2.86 GPa. This hardness is notably higher than that of aluminum materials produced via electrodeposition from certain ionic liquid baths or through severe plastic deformation techniques. uni.lu Furthermore, these void-free aluminum deposits exhibited a <100> preferential crystal orientation, which has been linked to improved resistance against free corrosion and pitting corrosion. uni.lu The compact microstructure and specific crystal orientation are features observed specifically in deposits obtained from the concentrated electrolyte with the 0.4 molar ratio. uni.lu
The use of concentrated electrolytes, such as those based on AlCl₃-diglyme, is of interest in materials science due to their potential for yielding compact and smooth metal deposits. uni.lu These electrolytes contain fewer free solvent molecules, leading to decreased solvent activity and reduced volatility and reactivity, which can contribute to enhanced thermal and electrochemical stability. uni.lu The distinct physicochemical properties of concentrated electrolytes result in electrodeposition behaviors that differ from those observed in non-concentrated systems. uni.lu
Theoretical and Computational Chemistry Studies Involving Diglyme D6 Systems
Molecular Dynamics Simulations for Probing Solution Behavior and Diffusion
However, MD simulations are broadly applicable to understanding solvent dynamics. The self-diffusion coefficient, a key property describing molecular mobility, can be evaluated from the time-dependent velocity autocorrelation function and mean-square displacement in MD simulations. bio-fount.comwikipedia.org MD can study diffusion processes at an atomic level and under thermodynamic conditions that may be difficult to replicate experimentally. wikipedia.org The accuracy of MD simulations is highly dependent on the choice of force fields used to describe interatomic interactions. While direct studies on Diglyme-d6 diffusion were not located, the principles and methodologies of MD simulations, as demonstrated in studies on other solvents and systems, are applicable to investigating the dynamic properties and solution behavior of this compound.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules and materials. It is particularly valuable for exploring interactions, reaction mechanisms, and energy landscapes. DFT studies can provide detailed information at the atomic and electronic level, complementing experimental observations.
Elucidation of Solvation Structures and Ion-Solvent Interactions
DFT is frequently employed to elucidate the intricate details of solvation structures and the interactions between ions and solvent molecules. These investigations are crucial for understanding the behavior of electrolytes and the role of the solvent in facilitating ion transport and reactions. DFT models can be used to estimate binding energies and preferred coordination numbers of solvent molecules around ions. Studies utilizing DFT alongside experimental techniques have investigated ion-solvent interactions in nonaqueous electrolytes, including those relevant to battery systems. For instance, DFT approaches have been used to study the interaction of Li+ with electrolyte solvents, exploring aspects like coordination number and ion clustering. While specific DFT studies on solvation structures involving this compound were not explicitly detailed in the search results, studies on the non-deuterated analog, diglyme (B29089), in the presence of salts like NaPF6, have utilized techniques like neutron total scattering and Empirical Potential Structure Refinement (EPSR) to characterize solvation structures, revealing the formation of Na+(diglyme)2 complexes and ion pairing. These studies, while not purely DFT, highlight the importance of understanding solvation in glyme-based systems. DFT calculations can further support such structural analyses by providing insights into the electronic nature of the ion-solvent interactions and the relative stabilities of different solvation structures.
Analysis of Electronic Effects, Including Charge Migration and Rehybridization
DFT and other theoretical calculations are valuable for analyzing electronic effects within molecules and during interactions, including phenomena like charge migration and atomic rehybridization. These effects can significantly influence molecular properties and reactivity. Theoretical calculations have revealed that charge migrations and rehybridization can have a dominant effect on spectroscopic properties, such as the blue-shift of C-D stretching vibrations in deuterated solvents like DMSO-d6 when mixed with ionic liquids and water. This indicates that computational methods can capture subtle electronic changes occurring in deuterated solvent systems due to intermolecular interactions. Studies have also discussed electronic effects in the context of silyl (B83357) migration chemistry and metalations, examining charge density and the ionic character of bonds. Analyzing electronic density and charges through computational methods can provide insights into the nature of interactions and the distribution of electron density within a system. While specific analyses of charge migration and rehybridization in this compound were not explicitly detailed in the search results, the application of DFT and theoretical calculations to investigate such electronic effects in similar deuterated solvents demonstrates the relevance of these methods to understanding the electronic behavior of this compound in various environments.
Empirical Potential Structure Refinement (EPSR) for Detailed Solution Structure Analysis
Empirical Potential Structure Refinement (EPSR) is a computational technique used in conjunction with experimental scattering data (such as neutron or X-ray diffraction) to derive detailed three-dimensional structural models of disordered systems, including liquids and solutions. EPSR refines an empirical potential to generate a structural model that is consistent with the experimental data.
EPSR has been successfully applied to characterize the solution structure of systems involving diglyme. A combination of neutron total scattering and EPSR was used to study the solvent structure around ions in a NaPF6 solution in diglyme. This research provided detailed information about how diglyme molecules solvate sodium ions. The EPSR model showed that a significant percentage of sodium ions were bound as Na+(diglyme)2 complexes, a conformation important for intercalation into graphite (B72142). The technique also allowed for the identification of other species, such as contact ion pairs, and revealed weak hydrogen bonding interactions between the anion (PF6-) and diglyme molecules. The EPSR method utilizes a Monte Carlo routine to generate an initial structure and then refines it by adjusting an empirical potential based on the difference between calculated and experimental structure factors. This approach allows for the derivation of detailed structural information, such as partial pair distribution functions, which describe the probability of finding atoms at certain distances from each other. The application of EPSR to diglyme solutions demonstrates its capability in providing detailed, experimentally validated structural insights into the solvation environment and molecular arrangement in systems containing this solvent.
Emerging Research Directions and Methodological Innovations
Integration of Combinatorial Approaches in Materials Science Research
While combinatorial approaches in materials science aim to synthesize and screen large libraries of materials to rapidly discover those with desired properties, the direct and explicit integration of Diglyme-d6 within reported combinatorial synthesis workflows in materials science is not extensively documented in the provided search results. Combinatorial methods often involve high-throughput synthesis and characterization. Deuterated solvents like this compound could potentially play a role in the characterization phase of such workflows, particularly when NMR spectroscopy is employed to analyze the structure or composition of materials synthesized combinatorially nih.gov. For instance, if a combinatorial library of polymers or small molecules is synthesized, this compound could serve as a solvent for NMR analysis to confirm product identity, purity, or structural variations across the library. However, specific research detailing the use of this compound within a high-throughput combinatorial materials science research framework was not prominently found in the analyzed literature. The focus of combinatorial materials science research often lies on the synthesis techniques and high-throughput screening methods for material properties.
Synergistic Application of Multi-Technique Characterization Studies for Complex Systems
This compound has demonstrated relevance in multi-technique characterization studies, particularly in the investigation of complex chemical systems like electrolyte solutions. A study investigating the solvation of sodium hexafluorophosphate (B91526) (NaPF₆) in diglyme (B29089), a system relevant to battery electrolytes, utilized a combination of neutron total scattering and empirical potential structure refinement. This research involved the synthesis of deuterated diglymes, including this compound, to provide the necessary isotopic contrast for neutron scattering experiments. By analyzing the scattering data, researchers were able to characterize the local coordination environment around the ions in the solution.
The study revealed that a significant percentage of sodium ions in the diglyme solution exist as Na⁺(diglyme)₂ complexes.
| Species | Percentage in Solution |
| Na⁺(diglyme)₂ | 82% |
| Contact Ion Pairs | 18% |
This detailed structural information, obtained through the synergistic application of neutron scattering (facilitated by deuteration with this compound) and computational modeling (empirical potential structure refinement), is crucial for understanding the behavior of electrolytes and designing improved battery materials.
Furthermore, as a common NMR solvent, this compound is routinely used in conjunction with other analytical techniques (e.g., mass spectrometry, infrared spectroscopy) to provide a comprehensive characterization of complex reaction mixtures, intermediates, and products in various chemical and materials science investigations nih.gov. The use of this compound in NMR allows for unambiguous spectral analysis, which complements the information obtained from other characterization methods.
Future Prospects in Rational Catalyst Design and Advanced Materials Engineering
The application of this compound in mechanistic studies using kinetic isotope effects (KIEs) presents future prospects for rational catalyst design. By comparing reaction rates using a compound and its deuterated analog (like Diglyme vs. This compound if the solvent is involved in the rate-determining step, or using deuterated reactants in a Diglyme solvent), researchers can gain insights into the transition states and rate-limiting steps of catalytic reactions. This fundamental understanding of reaction mechanisms is essential for the rational design of more efficient and selective catalysts. For example, a study on the acylation mechanisms of DMSO with di-tert-butylketene in diglyme utilized DMSO-[D6] and observed a small kinetic H/D isotope effect, providing information about the rate-determining step of the reaction. While this specific example used deuterated DMSO in diglyme, it illustrates the principle of using isotopic labeling in a diglyme medium to probe reaction mechanisms relevant to catalysis.
In advanced materials engineering, particularly in the development of energy storage materials like battery electrolytes, the use of this compound in solvation studies is directly relevant. Future research could leverage this compound and similar deuterated solvents in conjunction with techniques like neutron scattering and advanced computational modeling to further elucidate the complex interactions and structures within novel electrolyte formulations, aiding the design of materials with improved performance and stability. The ability to precisely characterize the local environment and dynamics of ions and solvent molecules at the atomic level, facilitated by deuteration, is critical for the rational design of advanced functional materials.
Q & A
Q. How does Diglyme-d6 enhance signal clarity in NMR spectroscopy, and what methodological considerations are critical for its use?
this compound, a deuterated solvent, minimizes proton interference in NMR by replacing hydrogen with deuterium. Critical considerations include verifying solvent purity (e.g., via residual proton NMR signals), ensuring compatibility with reactive species, and calibrating deuterium content to avoid signal overlap. Researchers should also assess solvent inertness under experimental conditions .
Q. What are the primary criteria for selecting this compound as a solvent in organometallic reaction studies?
Key criteria include thermal stability (e.g., high boiling point for reflux conditions), deuterium enrichment (≥99.5% for minimal background signals), and chemical inertness toward reactive intermediates. Cross-referencing solvent databases and prior literature on analogous systems ensures methodological rigor .
Q. What steps ensure proper handling and storage of this compound to maintain experimental integrity?
Store this compound under anhydrous, inert atmospheres (e.g., argon) in airtight containers. Regularly monitor deuteration levels via NMR and avoid prolonged exposure to moisture. Document storage conditions and batch-specific data to mitigate variability .
Q. How to design a control experiment when comparing this compound with non-deuterated analogs in mechanistic studies?
Match solvent properties (e.g., polarity, viscosity) between this compound and its non-deuterated counterpart. Use identical concentrations, temperature profiles, and reaction times. Replicate conditions across multiple trials to isolate deuteration effects .
Q. What ethical considerations apply when sourcing this compound for federally funded research?
Adhere to material transfer agreements (MTAs), ensure compliance with chemical safety regulations, and document provenance to avoid conflicts of interest. Transparent reporting of solvent sourcing in publications is essential for reproducibility .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in this compound affecting experimental reproducibility?
Implement batch testing protocols (e.g., NMR validation of deuteration levels) and cross-validate results with alternative deuterated solvents (e.g., DMSO-d6). Collaborate with suppliers to standardize synthesis protocols and maintain detailed batch records .
Q. How to resolve contradictory NMR results when using this compound in varying concentrations?
Conduct control experiments to rule out solvent-solute interactions. Systematically vary this compound concentrations while monitoring deuteration stability. Apply multivariate statistical models (e.g., PCA) to identify confounding variables .
Q. In multi-dimensional NMR studies, how does this compound’s deuteration level influence spectral resolution, and how can this be optimized?
Higher deuteration (≥99.8%) reduces residual proton noise, improving signal-to-noise ratios. Optimize by sourcing from suppliers with certified deuteration levels and validating with in-house NMR calibration. Adjust shimming parameters dynamically during data acquisition .
Q. What computational methods complement experimental data from this compound-based studies to resolve structural ambiguities?
Pair NMR data with molecular dynamics simulations to model solvent-solute interactions. Use density functional theory (DFT) to correlate solvent polarity effects with observed chemical shifts. Validate computational models against experimental controls .
Q. How to address discrepancies in solvent polarity measurements between this compound and literature values in reaction optimization?
Recalibrate polarity scales (e.g., ET(30)) using internal standards (e.g., Reichardt’s dye). Cross-reference with Kamlet-Taft parameters and validate using control solvents. Adjust reaction conditions iteratively to account for solvent-specific dielectric effects .
Methodological Frameworks
- Data Contradiction Analysis : Apply triangulation by combining NMR, computational, and kinetic data to resolve inconsistencies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Experimental Design : Align with criteria from (e.g., realistic objectives, task distribution) and integrate iterative validation loops to address solvent-driven variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
